molecular formula C7H11N3O3 B6613522 tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate CAS No. 39512-63-5

tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate

Cat. No.: B6613522
CAS No.: 39512-63-5
M. Wt: 185.18 g/mol
InChI Key: REWQNYFPXZTNHQ-UHFFFAOYSA-N
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Description

tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate is a chemical compound with the molecular formula C7H11N3O3. It is a member of the oxadiazole family, which is known for its unique bioisosteric properties and wide spectrum of biological activities . This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate can be synthesized through a one-pot reaction starting from tert-butylamidoxime and 4-aminobenzoic acid or 4-nitrobenzonitrile . The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product. The synthesis process may also involve intermediate steps, such as the formation of nitro derivatives, which are then further reacted to obtain the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s bioisosteric properties allow it to mimic the behavior of other biologically active molecules, leading to its potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry .

Properties

IUPAC Name

tert-butyl N-(1,2,4-oxadiazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-7(2,3)13-6(11)9-5-8-4-12-10-5/h4H,1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWQNYFPXZTNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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